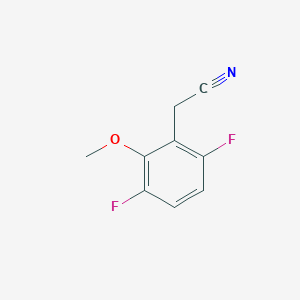

3,6-Difluoro-2-methoxyphenylacetonitrile

Description

Significance of Fluorinated Aromatic Acetonitriles in Contemporary Organic Synthesis

Fluorinated aromatic acetonitriles are highly valued in contemporary organic synthesis due to the combined functionalities of the nitrile group and the fluorine-substituted aromatic ring. The nitrile group is a versatile functional handle that can be converted into various other groups, including amines, carboxylic acids, and amides, or participate in the construction of heterocyclic systems. mdpi.com Acetonitrile (B52724) itself is not only a common solvent but also an important C1 or C2 synthon in a multitude of chemical transformations. mdpi.com

The introduction of fluorine atoms onto the aromatic ring imparts significant changes to the molecule's properties. nih.govresearchgate.net These changes include:

Modulation of Electronic Properties: Fluorine's strong electron-withdrawing nature alters the electron density of the aromatic ring, influencing its reactivity and the acidity of adjacent protons.

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as cytochrome P450. This can increase the in vivo half-life of drug candidates.

Increased Lipophilicity: The incorporation of fluorine can enhance a molecule's ability to pass through biological membranes, which can improve its absorption and distribution.

Conformational Control: Fluorine substitution can influence the preferred conformation of a molecule, which can be critical for its interaction with biological targets.

These attributes make fluorinated aromatic acetonitriles sought-after building blocks for the synthesis of pharmaceuticals, agrochemicals, and advanced materials where fine-tuning of molecular properties is essential. nih.govresearchgate.net

Strategic Role of 3,6-Difluoro-2-methoxyphenylacetonitrile as a Synthetic Building Block and Intermediate

This compound is a specialized chemical intermediate valued for its unique substitution pattern. The presence of two fluorine atoms, a methoxy (B1213986) group, and a cyanomethyl group on the benzene (B151609) ring provides multiple reaction sites and pre-installs key structural features for target molecules. Its primary role is that of a synthetic building block, a foundational piece used in the construction of more elaborate molecular architectures. whiterose.ac.uknih.gov

The strategic importance of this compound lies in the orthogonal reactivity of its functional groups. The nitrile moiety can be elaborated into various nitrogen-containing heterocycles, a common feature in many biologically active molecules. nih.govbioorganica.com.ua Simultaneously, the electronically modified aromatic ring can participate in cross-coupling reactions or nucleophilic aromatic substitution, allowing for the attachment of other molecular fragments. The methoxy group can also be a site for further modification, for example, through ether cleavage to reveal a reactive phenol (B47542).

| Property | Value |

|---|---|

| CAS Number | 1261760-73-9 |

| Molecular Formula | C9H7F2NO |

| Molecular Weight | 183.16 g/mol |

| Synonyms | 2-(2-Methoxy-3,6-difluorophenyl)acetonitrile |

| Functional Group | Reaction Type | Resulting Structure/Functionality |

|---|---|---|

| Nitrile (-CN) | Hydrolysis | Carboxylic Acid (-COOH) |

| Nitrile (-CN) | Reduction | Primary Amine (-CH2NH2) |

| Nitrile (-CN) | Cyclization | Heterocyclic rings (e.g., pyrimidines, triazoles) |

| Aromatic Ring | Electrophilic/Nucleophilic Substitution | Further functionalization of the ring |

| Methoxy (-OCH3) | Ether Demethylation | Phenol (-OH) |

Overview of Research Trajectories for Arylacetonitriles Bearing Difluoro and Methoxy Substituents

Research involving arylacetonitriles with both difluoro and methoxy substituents is primarily driven by the need for novel molecular scaffolds with precisely controlled electronic and steric properties. The interplay between the electron-withdrawing fluorine atoms and the electron-donating methoxy group creates a unique electronic environment on the aromatic ring, which is a key focus of investigation. nuph.edu.ua

Current research trajectories in this area include:

Synthesis of Novel Heterocycles: A major focus is the use of these building blocks to synthesize novel, highly functionalized heterocyclic compounds. bioorganica.com.ua The unique electronic nature of the substituted phenyl ring can influence the regioselectivity and reactivity of cyclization reactions.

Medicinal Chemistry Programs: These compounds are attractive starting points in drug discovery. nih.gov The difluoro-methoxy substitution pattern can be considered a specific "pharmacophore" or a bioisosteric replacement for other chemical groups, aiming to improve potency, selectivity, or pharmacokinetic properties. nih.gov

Development of New Synthetic Methodologies: The presence of multiple functional groups, including the strong C-F bonds, presents both challenges and opportunities for synthetic chemists. Research is ongoing to develop new catalytic systems and reaction conditions that are tolerant of these functionalities and allow for selective transformations.

Materials Science Applications: Arylacetonitriles are precursors to conjugated systems and other functional materials. The introduction of difluoro and methoxy groups can tune the optical and electronic properties (e.g., HOMO/LUMO energy levels) of resulting materials for applications in organic electronics. nuph.edu.ua

The combination of these substituents allows for a systematic exploration of chemical space, where researchers can fine-tune molecular properties by altering the substitution pattern, leading to the discovery of new compounds with desired functions.

| Substituent | Primary Electronic Effect | Impact on Molecular Properties |

|---|---|---|

| Fluorine (-F) | Strongly electron-withdrawing (inductive effect) | Increases metabolic stability, modulates acidity of benzylic protons, alters ring reactivity. |

| Methoxy (-OCH3) | Electron-donating (resonance effect) | Influences regioselectivity of electrophilic aromatic substitution, can be cleaved to provide a synthetic handle. |

| Nitrile (-CN) | Electron-withdrawing | Versatile handle for conversion to other functional groups and for building heterocyclic systems. |

Structure

3D Structure

Properties

IUPAC Name |

2-(3,6-difluoro-2-methoxyphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO/c1-13-9-6(4-5-12)7(10)2-3-8(9)11/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIERCGJJTBJVRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1CC#N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 3,6 Difluoro 2 Methoxyphenylacetonitrile

Nucleophilic Reactivity of the Acetonitrile (B52724) Group in Carbon-Carbon Bond Formation

The acetonitrile group (-CH₂CN) is a key site of nucleophilic reactivity in 3,6-Difluoro-2-methoxyphenylacetonitrile. The protons on the carbon adjacent to the nitrile group (the α-carbon) are acidic due to the strong electron-withdrawing nature and resonance-stabilizing effect of the cyano group. In the presence of a suitable base, this methylene (B1212753) group can be deprotonated to form a resonance-stabilized carbanion.

This resulting anion is a potent nucleophile and serves as a valuable intermediate for the formation of new carbon-carbon bonds. It can participate in a variety of reactions with electrophilic partners. While high nucleophilic reactivity is a desirable trait for synthesis, it often contrasts with functional group tolerance. rsc.org The reactivity of such organometallic intermediates sits (B43327) between highly reactive organolithium compounds and less reactive organosilicon compounds. rsc.org

Key transformations involving the nucleophilic acetonitrile group include:

Alkylation: Reaction with alkyl halides (R-X) to introduce alkyl chains at the α-position.

Aldol-type Condensation: Addition to carbonyl compounds (aldehydes and ketones) to form β-hydroxynitriles.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

The general scheme for the generation of the nucleophile and its subsequent reaction is depicted below:

Scheme 1: Generation and Reactivity of the Acetonitrile Carbanion

(Note: Image is a schematic representation)

(Note: Image is a schematic representation)

Below is a table summarizing potential C-C bond-forming reactions utilizing the nucleophilicity of the acetonitrile group.

| Reaction Type | Electrophile | Product Type | Significance |

|---|---|---|---|

| Alkylation | Alkyl Halide (e.g., CH₃I) | α-Substituted Phenylacetonitrile (B145931) | Forms new C(sp³)-C(sp³) bonds. |

| Aldol Condensation | Aldehyde (e.g., Benzaldehyde) | β-Hydroxynitrile | Creates functionalized products with hydroxyl and nitrile groups. |

| Acylation | Acyl Chloride (e.g., CH₃COCl) | β-Ketonitrile | Synthesizes important precursors for heterocyclic compounds. |

Electrophilic Aromatic Substitution and Directed Metalation on the Difluoromethoxyphenyl Moiety

The aromatic ring of this compound is another primary site for chemical modification. Two main pathways for its functionalization are Electrophilic Aromatic Substitution (EAS) and Directed ortho Metalation (DoM).

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile attacks the π-electron system of the benzene (B151609) ring. The regiochemical outcome is determined by the directing effects of the existing substituents (-OCH₃, -F, -CH₂CN).

-OCH₃ (Methoxy): A strongly activating, ortho, para-directing group due to its powerful +R (resonance) effect.

-F (Fluoro): A deactivating, ortho, para-directing group. Its -I (inductive) effect deactivates the ring, but its +R effect directs incoming electrophiles.

-CH₂CN (Cyanomethyl): A deactivating, meta-directing group due to the electron-withdrawing nature of the nitrile.

The combined influence of these groups makes predicting the outcome of EAS complex. The strong activating effect of the methoxy (B1213986) group would likely dominate, but the steric hindrance and deactivating effects of the other groups would significantly influence reactivity and yield.

Directed ortho Metalation (DoM): DoM is a powerful technique for the regioselective functionalization of substituted arenes. organic-chemistry.org It involves the deprotonation of a position ortho to a Directed Metalation Group (DMG) by a strong base, typically an organolithium reagent like n-BuLi. baranlab.org The DMG coordinates to the lithium base, facilitating the removal of a nearby proton. baranlab.org

In this compound, the methoxy group is the most effective DMG. organic-chemistry.orgharvard.edu It will direct metalation (lithiation) to one of its ortho positions. The C3 position is blocked by a fluorine atom. Therefore, lithiation is expected to occur selectively at the C5 position. The resulting aryllithium intermediate can then be trapped with various electrophiles to yield a single, regiochemically pure product.

| Position | Substituent | EAS Directing Effect | DoM Directing/Influencing Effect |

|---|---|---|---|

| C2 | -OCH₃ | Strongly Activating; ortho, para | Strong Directed Metalation Group (directs to C5) |

| C3 | -F | Deactivating; ortho, para | Increases acidity of adjacent protons |

| C6 | -F | Deactivating; ortho, para | Increases acidity of adjacent protons |

| C1 | -CH₂CN | Deactivating; meta | Generally not a DMG |

Predicted outcome of DoM: Selective functionalization at the C5 position.

Influence of Fluorine and Methoxy Substituents on Aromatic Reactivity and Regioselectivity

The reactivity of the aromatic ring is finely tuned by the opposing electronic effects of the methoxy and fluorine substituents. doi.org

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on EAS Reactivity | EAS Regioselectivity |

|---|---|---|---|---|

| -OCH₃ | Weakly Withdrawing | Strongly Donating | Activating | ortho, para-directing |

| -F | Strongly Withdrawing | Weakly Donating | Deactivating | ortho, para-directing |

Mechanistic Elucidation of Novel Transformations Involving this compound

Understanding the precise mechanisms of reactions involving this molecule is essential for optimizing conditions and predicting outcomes. This is achieved through a combination of computational modeling and experimental studies aimed at identifying key intermediates.

While specific computational studies on this compound are not widely published, modern quantum chemical calculations, particularly Density Functional Theory (DFT), are standard tools for such mechanistic investigations. nih.govmdpi.com These methods can provide deep insights into reaction feasibility, pathways, and selectivity.

For a reaction like the Directed ortho Metalation of this molecule, DFT could be employed to:

Model Reactant Complexes: Calculate the geometry and energy of the initial complex formed between the substituted phenylacetonitrile and the organolithium base (e.g., n-BuLi), often including solvent effects. nih.gov

Locate Transition States: Identify the transition state structures for proton abstraction from different positions on the ring (e.g., C5 vs. other sites). The calculated activation energy (the energy difference between the reactant complex and the transition state) for each pathway reveals the kinetically favored process. rsc.org It is expected that the calculated barrier for lithiation at C5 would be significantly lower than for any other position.

Analyze Intermediate Stability: Determine the relative energies of the possible aryllithium intermediates. This would provide thermodynamic insight into the regioselectivity of the metalation.

These computational approaches allow for the exploration of reaction mechanisms that are difficult to probe experimentally, offering a theoretical framework to explain observed reactivity and regioselectivity. researchgate.net

The transformations of this compound proceed through highly reactive, short-lived intermediates. The primary intermediates of interest are the carbanion at the acetonitrile α-carbon and the aryllithium species from DoM.

Acetonitrile Carbanion: This anion is generated by the action of a base. While generally not isolated, its formation can be confirmed by in situ trapping experiments. After deprotonation, the addition of a known electrophile (like methyl iodide or benzaldehyde) and characterization of the resulting product confirms the intermediate's transient existence.

Aryllithium Intermediate: The C5-lithiated species formed during DoM is a powerful nucleophile and a strong base. baranlab.org Direct observation is challenging due to its high reactivity. Its existence is typically proven by:

Trapping Experiments: The organolithium is generated at low temperature and then quenched with an electrophile (e.g., CO₂, I₂, or an aldehyde). The structure of the isolated product confirms the position of metalation. harvard.edu

Spectroscopic Methods: In some cases, low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy can be used to observe and characterize organolithium intermediates.

Advanced techniques like electrospray ionization mass spectrometry (ESI-MS) can also be employed to detect and characterize charged intermediates in catalytic reactions, providing further mechanistic details. nih.gov

Strategic Utility in Complex Molecule Synthesis Research

Application as a Core Building Block in Multi-Step Organic Synthesis

The primary and most well-documented application of 3,6-Difluoro-2-methoxyphenylacetonitrile is as a key building block in the total synthesis of complex pharmaceutical agents. Its utility is prominently showcased in the synthesis of Lenacapavir (GS-6207), a first-in-class, long-acting HIV capsid inhibitor. drughunter.com The synthesis of Lenacapavir is a convergent process, meaning several complex fragments of the molecule are synthesized independently before being joined together in the final steps. nih.govnih.gov

In this multi-step synthesis, this compound serves as the foundational starting material for one of these crucial fragments, often referred to as the "indazole fragment" or "Fragment B". drughunter.comnih.gov The synthesis of this fragment begins with the reaction of the benzonitrile (B105546) with hydrazine (B178648). This initial step leverages the reactivity of the nitrile group to form a 3-aminoindazole core. drughunter.com Subsequent chemical modifications, including N-alkylation and a Miyaura borylation, transform this intermediate into a functionalized boronic ester. This boronic ester is the final form of the fragment that is ready to be coupled with the central core of the Lenacapavir molecule. drughunter.com

| Step | Reaction | Description | Product |

|---|---|---|---|

| 1 | Condensation with Hydrazine | The nitrile group of the starting material reacts with hydrazine to form the core indazole ring structure. drughunter.com | 3-Aminoindazole derivative |

| 2 | N-Alkylation/Arylation | A substituent is added to one of the nitrogen atoms of the indazole ring to build out the molecular complexity. | N-Substituted aminoindazole |

| 3 | Miyaura Borylation | A boronic ester group is installed on the indazole ring, preparing the fragment for a subsequent Suzuki-Miyaura cross-coupling reaction. drughunter.com | Indazole boronic ester (Fragment B) |

Precursor to Fluorinated Aromatic Heterocycles

The chemical structure of this compound makes it a promising precursor for a variety of fluorinated aromatic heterocycles. nih.gov The cyanomethyl group is a versatile functional handle that can participate in various cyclization reactions to form five- or six-membered rings. e-bookshelf.de

While its most prominent application is the synthesis of the aforementioned indazole for Lenacapavir, the nitrile functionality is known to be a precursor for numerous other heterocyclic systems. For instance, nitrile groups can be converted into:

Tetrazoles: Through reaction with azides (e.g., sodium azide), a common transformation in medicinal chemistry to create a metabolically stable carboxylic acid bioisostere.

Oxadiazoles and Thiadiazoles: Via multi-step sequences often involving conversion to an amidoxime (B1450833) or thioamide followed by cyclization with an appropriate reagent. soton.ac.uk

Pyrimidines and other fused heterocycles: By serving as an active methylene (B1212753) compound in condensation reactions with dicarbonyls or their equivalents.

The presence of the two fluorine atoms on the phenyl ring is particularly significant. Fluorine substitution can dramatically alter the electronic properties, lipophilicity, and metabolic stability of molecules, which are key considerations in drug design. nih.gov Therefore, using this compound as a starting material provides a direct route to introduce this desirable difluorinated phenyl motif into a wide range of heterocyclic scaffolds, making it a valuable tool for generating libraries of novel compounds for biological screening.

Integration into Advanced Coupling Reactions and Tandem Sequences

The synthetic utility of this compound is further expanded by its integration into advanced coupling reactions. As detailed in the synthesis of Lenacapavir, the indazole boronic ester derived from this compound readily participates in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. drughunter.comnih.gov This specific reaction forms a crucial carbon-carbon bond, linking the indazole fragment to the central dibromopyridine core of the drug molecule. nih.gov

The Suzuki-Miyaura coupling is a powerful and widely used transformation in modern organic synthesis due to its functional group tolerance and reliability. The successful use of a derivative of this compound in this key step demonstrates its compatibility with modern catalytic methods.

Beyond this specific example, the structure of the compound and its derivatives offers potential for other advanced reactions:

Sonogashira Coupling: The aryl halide precursors to this compound, or derivatives where a halogen is reintroduced, could be used in Sonogashira couplings to introduce alkyne functionalities. soton.ac.ukresearchgate.net

Buchwald-Hartwig Amination: The aryl ring could potentially be further functionalized via C-N bond-forming reactions.

C-H Activation: The activated C-H bonds on the aromatic ring, influenced by the fluorine and methoxy (B1213986) substituents, could be targets for direct functionalization through C-H activation methodologies, representing a more atom-economical approach.

While documented examples are currently limited, the inherent reactivity of the molecule suggests its suitability for a range of modern synthetic transformations, including tandem sequences where multiple bond-forming events occur in a single operation.

Design and Synthesis of Novel Scaffolds Incorporating the this compound Moiety

A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. The 3,6-difluoro-2-methoxyphenyl group, derived from the title compound, constitutes a valuable scaffold for medicinal chemistry. The specific arrangement of its substituents creates a distinct three-dimensional shape and electronic profile that can be exploited for targeted drug design. nih.gov

The primary example of a novel and highly complex scaffold incorporating this moiety is Lenacapavir itself. nih.gov In this context, the this compound provides the foundational piece that ultimately becomes the 5-(3,6-difluoro-2-methoxyphenyl)-1H-indazol-3-yl group within the final complex structure.

The principles guiding the design of Lenacapavir can be extended to the synthesis of other novel scaffolds. By using this compound as a starting point, chemists can:

Synthesize Diverse Heterocycles: As discussed in section 4.2, the nitrile group can be transformed into a wide array of five- and six-membered heterocycles. Each new heterocycle creates a fundamentally different scaffold.

Utilize the Phenyl Ring as a Base: The phenyl ring itself can be the central anchor of a new scaffold, with functional groups extended from the nitrile position and other positions on the ring.

Create Conformationally Restricted Analogues: The steric and electronic influence of the ortho-methoxy and ortho-fluorine groups can be used to design rigid scaffolds where the conformation of the molecule is locked, which can lead to improved selectivity for biological targets.

The development of synthetic routes to new molecular frameworks is a cornerstone of drug discovery, and the this compound moiety represents a privileged starting point for creating novel, fluorinated scaffolds with potential therapeutic applications.

Theoretical and Computational Chemistry Studies of 3,6 Difluoro 2 Methoxyphenylacetonitrile

Electronic Structure Calculations and Molecular Orbital Analysis

The electronic structure is fundamental to a molecule's properties. Computational methods are employed to solve the Schrödinger equation, providing a detailed picture of electron distribution and molecular orbitals.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 3,6-difluoro-2-methoxyphenylacetonitrile, DFT calculations would be initiated by optimizing the molecule's three-dimensional geometry. This process finds the lowest energy arrangement of atoms, corresponding to the most stable conformation of the molecule. Various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311+G(d,p)) would be tested to ensure the reliability of the results. The final optimized geometry would provide precise bond lengths, bond angles, and dihedral angles. Following geometry optimization, the electronic energy of the molecule would be calculated, which is a key parameter for determining its stability.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity to act as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap implies the opposite. For this compound, analysis of the spatial distribution of the HOMO and LUMO would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack, respectively.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map is color-coded, with red regions indicating negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack) and blue regions indicating positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). For this compound, an MEP map would likely show negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the methoxy (B1213986) group, as well as the fluorine atoms, making them potential sites for interaction with electrophiles. Positive potential would be expected around the hydrogen atoms.

Quantum Chemical Descriptors and Reactivity Predictions

From the calculated electronic structure, a range of quantum chemical descriptors can be derived to predict the global reactivity of this compound. These descriptors provide a quantitative measure of various aspects of chemical reactivity.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the power of an atom or group of atoms to attract electrons towards itself. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the resistance to change in electron distribution or charge transfer. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the ease of charge transfer. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic power of a molecule. |

These descriptors would be calculated using the energies of the HOMO and LUMO and would provide a comprehensive profile of the reactivity of this compound.

Simulation of Spectroscopic Parameters from Theoretical Models

Computational chemistry can also be used to simulate various types of spectra, which can then be compared with experimental data for validation of the computational model and interpretation of the experimental results. For this compound, theoretical simulations of its spectroscopic parameters would be highly valuable.

| Spectroscopic Technique | Simulated Parameters | Information Gained |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | Identification of functional groups and their vibrational modes. |

| Raman Spectroscopy | Raman activities | Complementary vibrational information to IR spectroscopy. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts (1H, 13C, 19F) | Information about the chemical environment of each nucleus. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Electronic transition energies and oscillator strengths | Information about the electronic transitions and the color of the compound. |

These simulated spectra would be generated from the optimized geometry and calculated electronic properties. A comparison with experimentally obtained spectra, if available, would provide a powerful means to confirm the structure and understand the electronic transitions and vibrational modes of this compound.

Advanced Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like 3,6-Difluoro-2-methoxyphenylacetonitrile. By analyzing the magnetic properties of atomic nuclei—specifically ¹H, ¹³C, and ¹⁹F—it is possible to map out the complete molecular framework.

While a complete, publicly available, peer-reviewed NMR dataset for this compound is not available, the expected spectral features can be reliably predicted based on established principles and data from analogous structures.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the methoxy (B1213986) (-OCH₃) protons. The two aromatic protons are chemically non-equivalent and will appear as complex multiplets due to coupling with each other and with the two fluorine atoms. The methylene protons will appear as a singlet, and the methoxy protons will also be a singlet, typically further downfield than the methylene signal.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon environment. The nitrile carbon (C≡N) is expected to resonate around 117-118 ppm. nmrs.iowisc.edu The methoxy carbon signal typically appears around 55-62 ppm, with its exact shift influenced by the presence of ortho substituents. researchgate.net The aromatic carbons will show complex splitting patterns due to one-bond and multi-bond C-F coupling. The carbon atoms directly bonded to fluorine will exhibit large one-bond coupling constants (¹JCF), while other carbons in the ring will show smaller two- or three-bond couplings (²JCF, ³JCF).

¹⁹F NMR: As a 100% naturally abundant spin-1/2 nucleus, ¹⁹F NMR is highly sensitive and provides direct information about the chemical environment of the fluorine atoms. nih.gov For this compound, two distinct signals are expected for the fluorine atoms at the C-3 and C-6 positions, as they are in different chemical environments. The chemical shifts and the coupling between them (⁴JFF) would be characteristic. Each fluorine signal would also be split by neighboring protons (³JHF and ⁴JHF), resulting in complex multiplets.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound Predicted data based on analogous structures and spectroscopic principles.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |

| ¹H | 7.0 - 7.5 | m | JHH, JHF | Aromatic CH |

| ¹H | ~3.9 | s | - | -OCH₃ |

| ¹H | ~3.8 | s | - | -CH₂CN |

| ¹³C | 150 - 160 | dd | ¹JCF, JCCF | C-F (Aromatic) |

| ¹³C | 110 - 130 | m | JCF, JCCF, JCCCF | Aromatic CH and C-O, C-C |

| ¹³C | ~117 | t | ²JCF | -C≡N |

| ¹³C | ~56 | s | - | -OCH₃ |

| ¹³C | ~17 | s | - | -CH₂CN |

| ¹⁹F | -110 to -140 | m | JFF, JHF | Aromatic C-F |

To unambiguously assign all signals and confirm the molecular structure, a series of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It would be used to confirm the connectivity between the two aromatic protons. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (one-bond ¹H-¹³C correlations). youtube.com It would be used to definitively assign the signals for the methylene carbon and the aromatic CH carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net NOESY would be critical for confirming the relative positions of the substituents on the aromatic ring. For example, a spatial correlation between the methoxy protons and the proton at C-4 (if assigned) would provide strong evidence for the substituent arrangement. researchgate.net

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a sharp, intense absorption band for the nitrile (C≡N) stretching vibration, typically found in the 2240-2260 cm⁻¹ region. Other key absorptions would include C-H stretching vibrations for the aromatic ring and the aliphatic methylene and methoxy groups (around 2850-3100 cm⁻¹), C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹), and strong C-O (ether) and C-F stretching bands (typically in the 1000-1300 cm⁻¹ region).

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H (-CH₂, -CH₃) | Stretch | 2850 - 3000 | Medium |

| Nitrile (C≡N) | Stretch | 2240 - 2260 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |

| Aryl Ether (C-O) | Stretch | 1200 - 1275 | Strong |

| Aryl Fluoride (B91410) (C-F) | Stretch | 1100 - 1300 | Strong |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing how it fragments. For this compound (molecular formula C₉H₇F₂NO), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement.

The calculated exact mass is 183.0500 Da. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) at m/z = 183. The fragmentation pattern would be key to confirming the structure. Common fragmentation pathways for related aromatic ethers and nitriles include:

Loss of a methyl radical (·CH₃): Resulting in a fragment ion at m/z 168. This is a common fragmentation for methoxy-substituted aromatic compounds. nih.gov

Loss of formaldehyde (B43269) (CH₂O): A rearrangement followed by loss of CH₂O from the methoxy group, leading to a fragment at m/z 153.

Cleavage of the cyanomethyl group (·CH₂CN): Leading to a difluoro-methoxy-phenyl cation at m/z 143.

Loss of hydrogen cyanide (HCN): A common fragmentation for nitriles, which would yield a fragment at m/z 156. nih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (predicted) | Ion Structure | Fragmentation Pathway |

| 183 | [C₉H₇F₂NO]⁺˙ | Molecular Ion (M⁺˙) |

| 168 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 153 | [M - CH₂O]⁺ | Loss of formaldehyde |

| 143 | [M - CH₂CN]⁺ | Loss of the cyanomethyl radical |

| 156 | [M - HCN]⁺ | Loss of neutral hydrogen cyanide |

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the ultimate proof of its structure. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles.

As of now, the crystal structure of this compound has not been reported in public crystallographic databases. If a structure were determined, it would provide unequivocal confirmation of the substitution pattern on the benzene (B151609) ring and the conformation of the methoxy and cyanomethyl groups relative to the ring.

The analysis of the crystal packing would reveal the non-covalent interactions that stabilize the solid-state structure. nih.gov Given the functional groups present in the molecule, several types of intermolecular interactions would be anticipated:

C–H···N Hydrogen Bonds: The nitrogen atom of the nitrile group is a potential hydrogen bond acceptor, likely interacting with aromatic or aliphatic C-H donors from neighboring molecules. researchgate.net

C–H···O Hydrogen Bonds: The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor.

C–H···F Interactions: Weak hydrogen bonds involving the fluorine atoms as acceptors are also possible and often play a significant role in the crystal packing of fluorinated organic compounds. researchgate.net

π–π Stacking: The aromatic rings could engage in offset face-to-face or edge-to-face π–π stacking interactions, further stabilizing the crystal lattice. nih.gov

A detailed analysis of these interactions would provide insight into the supramolecular chemistry of the compound and how it self-assembles in the solid state.

Hirshfeld Surface Analysis and 2D-Fingerprint Plots for Non-Covalent Interactions

In the structural elucidation of crystalline solids, understanding the intricate network of non-covalent interactions is paramount for comprehending crystal packing and stability. Hirshfeld surface analysis has emerged as a powerful tool for visualizing and quantifying these intermolecular interactions within a crystal lattice. nih.govnih.gov This method partitions crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding crystal, creating a unique surface.

The Hirshfeld surface can be mapped with various properties to highlight specific intermolecular contacts. A key property is the normalized contact distance (dnorm), which uses the van der Waals radii of the atoms involved to identify regions of significant intermolecular contact. nih.gov On a dnorm map, red spots indicate close contacts (shorter than the sum of van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions signify longer contacts. researchgate.net For a molecule like this compound, these red areas would highlight potentially strong interactions such as hydrogen bonds or other close contacts involving the fluorine, oxygen, and nitrogen atoms.

Further insight is provided by mapping properties like the shape-index and curvedness. The shape-index is particularly useful for identifying π-π stacking interactions, which appear as characteristic adjacent red and blue triangles. lupinepublishers.com Given the aromatic nature of the phenyl ring in this compound, this analysis would be crucial to identify and characterize such stacking arrangements in its crystal structure.

To quantify the relative contribution of different interaction types, two-dimensional (2D) fingerprint plots are generated from the Hirshfeld surface. nih.govcrystalexplorer.net These plots summarize the distribution of de (distance to the nearest nucleus external to the surface) and di (distance to the nearest nucleus internal to the surface) for every point on the surface. crystalexplorer.net Each type of intermolecular contact (e.g., H···H, C···H, F···H) produces a distinct pattern on the plot, and the relative area covered by these patterns corresponds to their abundance in the crystal packing. nih.govlupinepublishers.com For this compound, one would expect significant contributions from H···H, C···H/H···C, and F···H contacts due to the molecule's composition. The presence of the methoxy and nitrile groups would also likely result in notable O···H and N···H contacts, respectively.

| Contact Type | Contribution (%) | Description |

|---|---|---|

| H···H | ~40 - 50% | Represents the most abundant, though generally weak, van der Waals interactions. |

| F···H/H···F | ~15 - 25% | Significant due to the two fluorine atoms; indicates the presence of weak C-H···F hydrogen bonds. |

| C···H/H···C | ~10 - 20% | Associated with C-H···π interactions and general van der Waals forces. |

| O···H/H···O | ~5 - 10% | Arises from the methoxy group interacting with hydrogen atoms on neighboring molecules. |

| N···H/H···N | ~3 - 8% | Indicates potential weak hydrogen bonding involving the nitrogen atom of the nitrile group. |

| C···C | ~2 - 5% | Suggests the presence of π-π stacking interactions between aromatic rings. lupinepublishers.com |

Chromatographic Techniques for Purity Assessment and Isolation in Research Contexts

Chromatography is a fundamental analytical pillar for separating, identifying, and purifying individual components from a mixture. In research contexts, assessing the purity of a newly synthesized compound like this compound is critical to ensure that subsequent experimental data is attributable to the correct molecular entity.

High-Performance Liquid Chromatography (HPLC) is a predominant technique used in pharmaceutical quality control for purity assessment. lcms.cz It is highly selective and sensitive, capable of separating the main compound from its impurities, such as starting materials, by-products, or degradation products. saspublishers.comnih.gov The separation is based on the differential partitioning of analytes between a stationary phase (packed in a column) and a liquid mobile phase. For a moderately polar compound like this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water, would be a standard approach. A detector, such as a Diode Array Detector (DAD) or UV detector, would quantify the compound and its impurities based on their absorbance.

Gas Chromatography (GC) is suitable for compounds that are volatile and thermally stable. ajpaonline.com this compound, being a small aromatic molecule, is likely amenable to GC analysis. In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing the stationary phase. ajpaonline.com Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is commonly used for detection. GC is highly effective for detecting and quantifying volatile or semi-volatile impurities.

Table 2: Typical Chromatographic Conditions for Purity Analysis of this compound Note: These are representative parameters and would require optimization for specific applications.

| Parameter | HPLC Method | GC Method |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Capillary Column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Mobile/Carrier Phase | Acetonitrile/Water Gradient | Helium or Nitrogen |

| Detector | UV/DAD (e.g., at 220 nm) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Flow Rate | 1.0 mL/min | 1.0 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 30 °C) | Temperature program (e.g., 100 °C hold 2 min, ramp to 280 °C) |

| Injection Volume | 5 - 10 µL | 1 µL (split/splitless injection) |

For the comprehensive analysis of complex mixtures, wherein impurities may be unknown or co-elute with other components, single chromatographic methods may be insufficient. Hyphenated techniques, which couple a separation method with a powerful detection technology, provide a much greater depth of information. chemijournal.comnih.gov The term "hyphenation" refers to the online combination of two or more analytical instruments. chemijournal.com

The most common and powerful hyphenated techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). ajpaonline.comnih.gov In these techniques, the chromatograph separates the mixture into its individual components, which are then fed directly into the mass spectrometer. The MS provides mass information for each component, which allows for the determination of its molecular weight and, through fragmentation patterns, its chemical structure. nih.gov This is invaluable for identifying unknown impurities, reaction by-products, or degradation products in a sample of this compound. saspublishers.com

Another powerful, though less common, hyphenated technique is Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy (LC-NMR). ajrconline.org This method provides detailed structural information from NMR spectroscopy for each compound separated by the LC system. For complex mixtures involving fluorinated compounds, techniques centered on 19F NMR can be particularly potent. nih.govresearchgate.net The high sensitivity, 100% natural abundance, and large chemical shift dispersion of the 19F nucleus make it an ideal "spy" to identify and characterize fluorinated molecules in a mixture, often without the need for complete separation or the use of standards. nih.govnih.gov The combination of LC-MS and LC-NMR, sometimes in a single integrated system (LC-NMR-MS), offers unparalleled capability for the separation and definitive structural elucidation of components in highly complex chemical matrices. ajrconline.org

Patenting and Industrial Research Context As a Synthetic Intermediate

Analysis of Patent Literature Citing 3,6-Difluoro-2-methoxyphenylacetonitrile and its Analogues as Key Intermediates

A comprehensive analysis of patent literature reveals the strategic importance of this compound and its structural analogues. While direct citations for this specific compound are not extensively widespread, the broader class of fluorinated and methoxy-substituted phenylacetonitriles features prominently in patents for novel therapeutic agents and agricultural chemicals.

Patents in the field of oncology, for instance, often describe the use of fluorinated phenylacetonitrile (B145931) derivatives as intermediates in the synthesis of kinase inhibitors. The specific substitution pattern of 3,6-difluoro-2-methoxy offers a unique electronic and steric environment that can be exploited by medicinal chemists to achieve high potency and selectivity for their target kinases.

Similarly, in the agrochemical industry, the development of new herbicides and fungicides with improved efficacy and environmental profiles is a constant endeavor. The incorporation of fluorinated moieties is a well-established strategy to enhance the biological activity of these products. Phenylacetonitrile derivatives serve as crucial precursors in the synthesis of various heterocyclic compounds that form the core of many modern pesticides.

| Patent Application Area | General Role of Fluorinated Phenylacetonitrile Intermediates | Potential Advantage of 3,6-Difluoro-2-methoxy Substitution |

| Pharmaceuticals (e.g., Kinase Inhibitors) | Precursor to complex heterocyclic scaffolds. The nitrile group allows for the construction of key pharmacophoric elements. | The specific fluorine and methoxy (B1213986) substitution can fine-tune binding interactions and improve metabolic stability. |

| Agrochemicals (e.g., Herbicides, Fungicides) | Building block for the synthesis of active ingredients. Fluorine atoms often enhance biological efficacy. | The unique substitution pattern may lead to novel modes of action or improved selectivity. |

| Materials Science | Monomer or additive in the synthesis of specialty polymers and liquid crystals. | The polar and aromatic nature of the molecule can influence the material's optical and electronic properties. |

Strategies for Efficient Commercial Synthesis and Supply Chain Considerations for Research Materials

The transition of a novel molecule from a laboratory curiosity to a commercially viable product hinges on the development of a robust and cost-effective synthetic route. For this compound, its role as a key intermediate necessitates a reliable and scalable supply chain.

The commercial synthesis of substituted phenylacetonitriles typically involves a multi-step process. A common strategy starts from a correspondingly substituted toluene (B28343) derivative, which is then subjected to benzylic bromination followed by cyanation. In the case of this compound, the synthesis would likely begin with 2,5-difluoroanisole (B31796). This starting material would undergo a series of reactions, potentially including formylation or chloromethylation, to introduce the required cyanomethyl group.

Key considerations in the commercial synthesis include:

Availability and cost of starting materials: The economic feasibility of the entire synthetic route is highly dependent on the price and accessibility of the initial building blocks.

Reaction efficiency and yield: Each step in the synthesis must be optimized to maximize the yield and minimize the formation of byproducts.

Process safety and environmental impact: The use of hazardous reagents and the generation of waste are critical factors that need to be carefully managed in an industrial setting.

Purification and quality control: The final intermediate must meet stringent purity specifications to be suitable for use in the synthesis of high-value end products like pharmaceuticals.

The supply chain for research materials like this compound is typically managed by specialized chemical suppliers. These companies play a crucial role in making novel building blocks accessible to researchers in both academia and industry. The availability of such intermediates in various quantities, from milligrams for initial screening to kilograms for preclinical development, is essential to accelerate the pace of innovation.

| Synthesis Step | Description | Key Considerations |

| Starting Material Selection | Typically starts from a readily available difluoro- and methoxy-substituted benzene (B151609) derivative. | Cost, availability, and number of steps required to introduce the acetonitrile (B52724) functionality. |

| Introduction of the Acetonitrile Group | Can be achieved through various methods, such as nucleophilic substitution of a benzyl (B1604629) halide with a cyanide salt. | Use of toxic cyanide reagents requires strict safety protocols. Alternative, cyanide-free routes are desirable. |

| Purification | Techniques like distillation, crystallization, or chromatography are used to achieve the desired purity. | The purity of the intermediate is critical for the success of subsequent reaction steps. |

| Scale-up | Adapting the laboratory-scale synthesis to a larger, industrial scale. | Requires careful process optimization to ensure safety, efficiency, and consistency. |

Conclusion and Future Research Directions

Current Challenges and Opportunities in the Synthesis and Application of Difluorinated Arylacetonitriles

The synthesis of polysubstituted aromatic compounds, particularly those bearing multiple fluorine atoms, presents a significant challenge in synthetic organic chemistry. researchgate.netmdpi.com The regioselective introduction of fluorine and other functional groups requires carefully designed synthetic strategies. While general methods for the synthesis of phenylacetonitriles are established, such as the cyanation of benzyl (B1604629) halides, the specific substitution pattern of 3,6-Difluoro-2-methoxyphenylacetonitrile necessitates a more tailored approach. orgsyn.orgchemicalbook.com Challenges often lie in the availability of appropriately substituted precursors and the potential for undesired side reactions during fluorination or cyanation steps.

Despite these synthetic hurdles, the unique electronic properties conferred by the two fluorine atoms and the methoxy (B1213986) group make difluorinated arylacetonitriles like the title compound highly attractive. The electron-withdrawing nature of fluorine can influence the reactivity of the nitrile group and the aromatic ring, opening up opportunities for novel chemical transformations. researchgate.net There is a significant opportunity for the development of more efficient and scalable synthetic routes to access these valuable building blocks, which would in turn accelerate their application in various fields.

Emerging Methodologies for Enhanced Reactivity and Selectivity in Transformations of this compound

Recent advancements in catalysis and synthetic methodology offer promising avenues for the transformation of difluorinated arylacetonitriles. Transition-metal-catalyzed cross-coupling reactions, for instance, could enable the functionalization of the aromatic ring at specific positions, leveraging the directing effects of the existing substituents. rsc.org Furthermore, modern fluorination techniques, including late-stage fluorination, are continually being refined, potentially offering new pathways to synthesize such molecules with high precision. thermofisher.compharmtech.com

The development of novel catalytic systems that can selectively activate C-H or C-F bonds would be particularly transformative. rsc.org Such methods could allow for the direct modification of the this compound core, providing access to a diverse range of derivatives that would be difficult to prepare using classical synthetic methods. Moreover, enzymatic and biocatalytic approaches are emerging as powerful tools in asymmetric synthesis, and their application to the transformations of fluorinated nitriles could lead to the efficient production of chiral building blocks for the pharmaceutical industry.

Prospects for Novel Synthetic Applications and Building Block Development in Specialized Chemical Fields

The unique structural and electronic features of this compound position it as a promising scaffold for the development of novel bioactive molecules and functional materials. alfa-chemistry.com In medicinal chemistry, the introduction of fluorine is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The difluoromethoxy-phenyl motif is present in a number of biologically active compounds, and the acetonitrile (B52724) group can be readily converted into other functional groups, such as carboxylic acids, amines, or amides, making it a versatile handle for further synthetic elaboration.

Beyond pharmaceuticals, fluorinated organic molecules are finding increasing use in agrochemicals and materials science. alfa-chemistry.com The development of new pesticides and herbicides often relies on the fine-tuning of molecular properties, a task for which fluorination is ideally suited. In materials science, the incorporation of fluorine can influence properties such as thermal stability, liquid crystalline behavior, and electronic characteristics. As a specialized building block, this compound and its derivatives could contribute to the creation of novel polymers, liquid crystals, and organic electronic materials with tailored functionalities. The continued exploration of the chemistry of this and related difluorinated arylacetonitriles is therefore a key area of future research.

Q & A

Q. Critical Considerations :

- Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but may degrade sensitive intermediates.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility but complicate purification.

- By-Products : Competing reactions at adjacent fluorinated positions require careful monitoring via TLC or HPLC .

Q. Table 1: Synthetic Route Comparison

| Method | Reagents/Conditions | Yield Range | Purity (HPLC) |

|---|---|---|---|

| Nucleophilic Substitution | NaH, bromoacetonitrile, THF, 70°C | 60–75% | ≥95% |

| Cyanoalkylation | KCN, phase-transfer catalyst | 40–55% | 85–90% |

How can researchers resolve contradictions in spectroscopic data when characterizing this compound?

Advanced Research Question

Discrepancies in NMR or IR spectra often arise from positional isomerism or solvent effects. A systematic workflow includes:

Multi-Nuclear NMR : Compare , , and shifts with computational predictions (DFT).

IR Spectroscopy : Validate the nitrile stretch (~2240 cm) and differentiate from carbonyl impurities.

Mass Spectrometry : Confirm molecular ion [M+H] at m/z 198.06 (theoretical) and rule out halogen loss artifacts.

Q. Example Workflow :

- For ambiguous signals, synthesize positional isomers (e.g., 2,5-difluoro vs. 3,6-difluoro) and compare shifts .

What methodologies assess the stability of this compound under varying storage and reaction conditions?

Basic Research Question

Stability studies should evaluate:

Thermal Stability : Heat at 25°C, 40°C, and 60°C for 48 hours; monitor degradation via GC-MS.

Hydrolytic Stability : Test in aqueous buffers (pH 2–12) to assess nitrile hydrolysis to carboxylic acids.

Light Sensitivity : Expose to UV (254 nm) and track photodegradation products.

Q. Key Findings :

- Cold Storage : Stable at 0–6°C for >6 months; degradation accelerates above 25°C .

- Moisture Sensitivity : Hygroscopicity necessitates desiccants (e.g., molecular sieves) during storage.

How can regioselectivity challenges in fluorination be addressed during synthesis?

Advanced Research Question

Fluorine’s ortho/para-directing effects complicate regioselectivity. Strategies include:

Protecting Groups : Temporarily block the methoxy group with TMSCl to direct fluorination to desired positions.

Catalytic Systems : Use Pd-catalyzed C–H activation for selective fluorination (e.g., Selectfluor® reagents).

Computational Modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices).

Q. Case Study :

- Unprotected methoxy groups lead to competing fluorination at C-4; TMS protection shifts selectivity to C-6 .

What role does this compound play in medicinal chemistry, and how is its bioactivity validated?

Advanced Research Question

As a precursor for CNS-targeting agents:

Reduction to Amines : React with LiAlH to yield 3,6-difluoro-2-methoxyphenylethylamine, a potential dopamine analog.

Derivatization : Couple with sulfonamides or heterocycles via nucleophilic substitution (e.g., SNAr).

In Vitro Assays : Test affinity for GPCRs (e.g., serotonin receptors) using radioligand binding assays.

Q. Validation Metrics :

- IC Values : Compare with reference drugs (e.g., fluoxetine).

- Metabolic Stability : Assess microsomal half-life (e.g., human liver microsomes) .

How do electronic effects of fluorine and methoxy groups influence reactivity in cross-coupling reactions?

Advanced Research Question

The electron-withdrawing fluorine and electron-donating methoxy group create a polarized aromatic system:

Suzuki-Miyaura Coupling : Enhanced reactivity at C-2 (methoxy-directed) with boronic acids (e.g., 2,3-difluoro-6-methoxyphenylboronic acid).

Buchwald-Hartwig Amination : Methoxy groups facilitate Pd-catalyzed C–N bond formation at C-3.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.